N-[2-(1H-imidazol-4-yl)ethyl]-1H-indole-3-carboxamide

Structural isomerism 5-HT7 receptor pharmacology scaffold hopping

N-[2-(1H-imidazol-4-yl)ethyl]-1H-indole-3-carboxamide (CAS 1467339-72-5, C14H14N4O, MW 254.29) is a synthetic small molecule belonging to the indole-3-carboxamide class, featuring an imidazole moiety tethered via an ethyl linker. This compound is a structural isomer of the known 5-HT7 receptor agonist AH-494 (3-(1-ethyl-1H-imidazol-5-yl)-1H-indole-5-carboxamide), sharing an identical molecular formula but differing in the connectivity between the indole and imidazole pharmacophores.

Molecular Formula C14H14N4O
Molecular Weight 254.29 g/mol
Cat. No. B10986964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-imidazol-4-yl)ethyl]-1H-indole-3-carboxamide
Molecular FormulaC14H14N4O
Molecular Weight254.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(=O)NCCC3=CN=CN3
InChIInChI=1S/C14H14N4O/c19-14(16-6-5-10-7-15-9-18-10)12-8-17-13-4-2-1-3-11(12)13/h1-4,7-9,17H,5-6H2,(H,15,18)(H,16,19)
InChIKeyNWPMAYATYARPKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(1H-imidazol-4-yl)ethyl]-1H-indole-3-carboxamide: Structural Identity and Core Pharmacophore Context for Procurement Decisions


N-[2-(1H-imidazol-4-yl)ethyl]-1H-indole-3-carboxamide (CAS 1467339-72-5, C14H14N4O, MW 254.29) is a synthetic small molecule belonging to the indole-3-carboxamide class, featuring an imidazole moiety tethered via an ethyl linker. This compound is a structural isomer of the known 5-HT7 receptor agonist AH-494 (3-(1-ethyl-1H-imidazol-5-yl)-1H-indole-5-carboxamide), sharing an identical molecular formula but differing in the connectivity between the indole and imidazole pharmacophores [1]. The indole-3-carboxamide scaffold is recognized for its ability to engage serotonin, histamine, and cannabinoid receptor families, while the imidazolylethyl side chain provides hydrogen-bonding capacity and potential metal-coordination properties. As an isomer of a pharmacologically characterized tool compound, this molecule offers a distinct structural topology for exploring receptor subtype selectivity and scaffold-hopping strategies in medicinal chemistry programs.

Why N-[2-(1H-imidazol-4-yl)ethyl]-1H-indole-3-carboxamide Cannot Be Interchanged with Generic Indole-3-carboxamide Analogs


Generic substitution among indole-3-carboxamide derivatives fails because the precise connectivity between the indole core and the imidazole side chain governs receptor binding orientation, intrinsic efficacy, and selectivity. The target compound positions the imidazole ring at the terminus of a flexible ethyl linker attached to the carboxamide nitrogen, whereas equipotent isomer AH-494 places the imidazole directly on the indole C3 position with the carboxamide at C5 [1]. This positional isomerism results in distinct three-dimensional pharmacophore geometries that interact differently with receptor binding pockets; published data for AH-494 demonstrate nanomolar 5-HT7 affinity (Ki, EC50), while the N-ethyl-linked topology of the target compound would present the imidazole in an alternative vector, potentially altering subtype selectivity or abolishing activity at certain targets entirely [2]. Furthermore, the unsubstituted indole NH in the target compound permits metabolic or synthetic modifications not accessible with N1-substituted analogs, making automated interchange without experimental validation scientifically unsound.

Quantitative Differentiation Evidence for N-[2-(1H-imidazol-4-yl)ethyl]-1H-indole-3-carboxamide Against Structural Isomer AH-494


Structural Topology Divergence: N-Ethyl-Linker vs. Direct C3-Imidazole Connection Defines Receptor Engagement Potential

The target compound and AH-494 are constitutional isomers (both C14H14N4O, MW 254.29) with fundamentally different connectivity: the target compound attaches the imidazole via an ethyl spacer to the carboxamide nitrogen at indole C3, whereas AH-494 places the imidazole directly at indole C3 with the carboxamide at C5 [1]. This topological difference is critical because the SAR of indole-imidazole 5-HT7 agonists demonstrates that direct C3-imidazole attachment is required for high-affinity binding; AH-494 exhibits Ki = 3 nM at 5-HT7R and 53-fold selectivity over 5-HT1AR, whereas the N-ethyl-linked topology has not been reported to produce comparably potent 5-HT7 engagement, suggesting a divergent or null receptor profile [2]. The ethyl linker introduces additional rotational degrees of freedom (5 rotatable bonds vs. fewer in AH-494), which may reduce the entropic favorability of receptor binding.

Structural isomerism 5-HT7 receptor pharmacology scaffold hopping

Physicochemical Property Differentiation: Calculated LogP and Lipophilic Ligand Efficiency Comparison with AH-494

Calculated physicochemical properties reveal measurable differences between the target compound and its isomer AH-494 that impact pharmacokinetic behavior. The target compound has a predicted LogP of approximately 2.07 and topological polar surface area (TPSA) of 62.7 Ų, based on data from its N1-isopropyl analog [1]; AH-494, with its directly connected imidazole-indole system, exhibits a slightly different LogP and TPSA profile consistent with its reported water solubility [2]. The target compound's ethyl linker confers greater conformational flexibility (5 rotatable bonds vs. 3 for AH-494), which correlates with higher entropic cost upon receptor binding but may also enhance solubility through disruption of planar π-stacking. Both compounds satisfy Lipinski's Rule of Five, but their distinct LogP values (estimated ~2.0–2.5 range for the target vs. reported experimental values for AH-494) may influence tissue distribution and CNS penetration differently.

Lipophilicity drug-likeness physicochemical profiling

Synthetic Versatility Advantage: Free Indole NH Enables Late-Stage Diversification Not Accessible with N1-Substituted Analogs

The target compound retains a free indole NH (position 1), which is absent in many closely related analogs such as N-[2-(1H-imidazol-4-yl)ethyl]-1-(propan-2-yl)-1H-indole-3-carboxamide (MW 296.37) [1]. This free NH represents a critical synthetic handle: it permits N1-alkylation, arylation, or sulfonylation under mild conditions, enabling late-stage diversification of the scaffold without requiring de novo synthesis [2]. In contrast, N1-substituted analogs are terminal compounds that cannot be further modified at this position. The indole-3-carboxamide patent literature (e.g., derivatives of indole-3-carboxamide for P2Y12 antagonism) emphasizes the importance of N1 substitution for modulating potency and selectivity, yet achieving the optimal substituent often requires iterative synthesis; the target compound's free NH provides a single intermediate from which multiple N1-variants can be generated in parallel, accelerating SAR exploration [3].

Late-stage functionalization medicinal chemistry building block utility

Histamine Receptor Pharmacophore Overlap: Imidazolylethyl Moiety Mimics Endogenous Histamine for Potential Polypharmacology

The N-[2-(1H-imidazol-4-yl)ethyl] side chain of the target compound is structurally identical to the endogenous agonist histamine (2-(1H-imidazol-4-yl)ethan-1-amine), differing only in the replacement of the terminal amine with an indole-3-carboxamide [1]. This structural mimicry suggests potential engagement with histamine H3 or H4 receptors, which recognize the imidazolylethyl motif as a key pharmacophore. In contrast, AH-494 and related direct C3-imidazole indoles lack this histamine-mimetic side chain and are instead optimized for serotonin receptor recognition [2]. Published indole-based H3 inverse agonist patents explicitly claim compounds incorporating indole cores with imidazolylalkyl side chains, supporting the viability of this pharmacophore strategy for histamine receptor modulation [3]. The target compound thus offers a dual pharmacophore (serotonergic indole-3-carboxamide plus histaminergic imidazolylethylamine) that is not present in either pure 5-HT7 agonists or simple histamine analogs.

Histamine receptor GPCR ligand design polypharmacology

Optimal Procurement and Application Scenarios for N-[2-(1H-imidazol-4-yl)ethyl]-1H-indole-3-carboxamide Based on Differentiated Evidence


Scaffold-Hopping Comparator in 5-HT7 Receptor Drug Discovery Programs

As a constitutional isomer of the well-characterized 5-HT7 agonist AH-494, this compound serves as an ideal scaffold-hopping comparator to probe the pharmacological consequences of relocating the imidazole-indole connectivity. Research groups studying 5-HT7R structure-activity relationships can use the target compound to determine whether the N-ethyl-linked topology retains, attenuates, or abolishes receptor engagement, directly informing core-hopping strategies. Published binding and functional data for AH-494 (Ki = 3 nM, EC50 = 18 nM at 5-HT7R) provide the quantitative baseline against which the target compound's activity can be benchmarked, enabling rigorous interpretation of selectivity shifts [1].

Late-Stage Diversification Hub for Parallel SAR Exploration of Indole-3-carboxamide N1-Substituents

The free indole NH at position 1, absent in N1-substituted analogs, makes this compound a versatile hub for late-stage diversification. Medicinal chemistry teams can procure a single batch and generate libraries of N1-alkyl, N1-aryl, or N1-acyl derivatives in parallel, rapidly mapping the impact of N1 substitution on target potency, selectivity, and ADMET properties. This strategy is directly supported by patent literature emphasizing N1 substitution as a key variable for tuning P2Y12 antagonist activity and histamine H3 inverse agonism [2]. The compound's moderate MW (254.29 Da) leaves ample room for N1 functionalization while maintaining drug-like properties.

Dual Pharmacophore Probe for Serotonin-Histamine Receptor Polypharmacology Studies

The imidazolylethyl side chain structurally mimics the endogenous agonist histamine, while the indole-3-carboxamide core is a privileged scaffold for serotonin receptor engagement. This dual pharmacophore architecture makes the compound uniquely suited for investigating functional crosstalk between serotonergic and histaminergic systems, a area of growing interest in neuropsychiatric and inflammatory disease research. Unlike single-target tool compounds (e.g., AH-494 for 5-HT7 alone), the target compound may exhibit polypharmacological profiles that can be systematically characterized and optimized, with H3 inverse agonist patents providing a framework for expected histamine receptor interactions [3].

Building Block for Indole-Imidazole Chemical Probe Synthesis in Academic Screening Libraries

Academic screening centers and chemical biology core facilities seeking to expand their indole-imidazole compound collections can utilize this compound as a cost-effective building block. Its structural isomerism relative to commercially available AH-494 ensures library diversity, while the free NH handle permits installation of affinity tags, fluorescent reporters, or photoaffinity labels for target identification studies. The compound's compliance with Lipinski's Rule of Five, inferred from its N1-isopropyl analog properties (LogP ~2.07, TPSA 62.7 Ų, MW < 300 Da), supports its suitability as a probe compound for cellular screening campaigns [4].

Quote Request

Request a Quote for N-[2-(1H-imidazol-4-yl)ethyl]-1H-indole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.